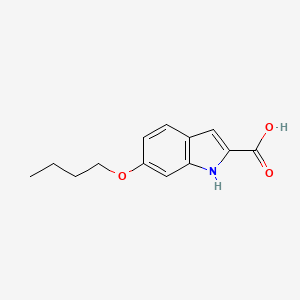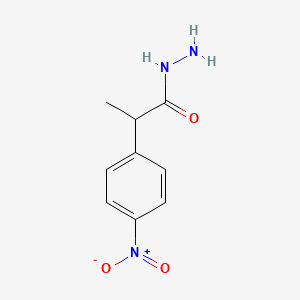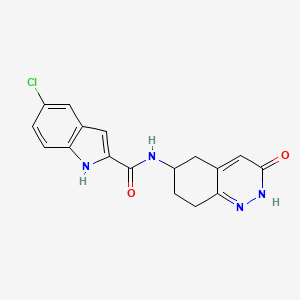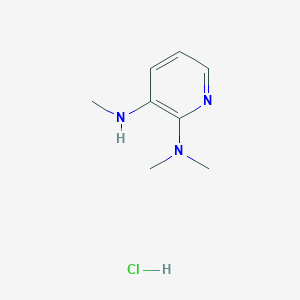![molecular formula C10H13N5O2 B2507568 6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775528-10-3](/img/structure/B2507568.png)
6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a chemical compound that likely belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in the synthesis of new drugs due to their broad spectrum of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions involving hydrazonoyl halides . These reactions can involve condensation reactions and cycloaddition with dipolarophiles .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Predictions
The study by Danylchenko et al. (2016) outlines the synthesis of triazoloquinazoline derivatives and their predicted biological activities, including antineurotic potential, through computer modeling. Although not directly mentioning the exact compound , this research provides insight into the methodology that could be applied to similar compounds for predicting biological activities and toxicity levels using PASS and GUSAR software (Danylchenko, Drushlyak, & Kovalenko, 2016).
Cardiovascular and Antihypertensive Activities
Sato et al. (1980) investigated the synthesis and biological evaluation of triazolopyrimidines and their potential as cardiovascular agents. The study highlighted the coronary vasodilating and antihypertensive activities of these compounds, suggesting their promise in cardiovascular drug development. This demonstrates the applicability of similar triazole derivatives in cardiovascular research (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
Optimization for Pharmacokinetic Properties
Letavic et al. (2017) described the optimization of triazolopyridine-based P2X7 receptor antagonists, highlighting the importance of improving pharmacokinetic properties for clinical development. Such research underscores the complex process of drug discovery, where compounds like 6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide could be studied for their therapeutic potential and optimized for better efficacy and safety profiles (Letavic et al., 2017).
Antimicrobial Activity
Hassan (2013) synthesized new pyrazoline and pyrazole derivatives and evaluated their antibacterial and antifungal activities. This study demonstrates the antimicrobial potential of triazolopyrazine derivatives and the importance of chemical modifications to enhance their biological efficacy (Hassan, 2013).
Mecanismo De Acción
Target of Action
Triazoles and pyrazines are known to interact with a variety of biological targets. For instance, triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes . .
Mode of Action
Triazoles generally work by binding to their target enzymes and inhibiting their function, leading to disruption of essential processes in the cells .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. If it behaves similarly to other triazoles, it could potentially affect the ergosterol biosynthesis pathway in fungi .
Propiedades
IUPAC Name |
6-methyl-4-oxo-N-propyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-4-11-9(16)7-8-10(17)12-6(2)5-15(8)14-13-7/h5H,3-4H2,1-2H3,(H,11,16)(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDXCAMHWULDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)


![5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2507502.png)
![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)
![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)


